N-(tert-Butyl)aziridine-1-carboxamide
Description
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-tert-butylaziridine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(2,3)8-6(10)9-4-5-9/h4-5H2,1-3H3,(H,8,10) |
InChI Key |
OZHPENBMSIDDAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(tert-Butyl)aziridine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with aziridine under basic conditions. The tert-butyl carbamate acts as a protecting group for the nitrogen atom, facilitating the formation of the aziridine ring . Another method involves the use of tert-butyl chloroformate and aziridine in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reactivity Mechanisms
The compound undergoes nucleophilic ring-opening reactions due to the inherent strain in the three-membered aziridine ring. The carboxamide group at the 1-position further modulates reactivity by stabilizing intermediates. Key features include:
-
High susceptibility to nucleophilic attack : The ring strain (≈27 kcal/mol for aziridine) enables rapid ring-opening under mild conditions.
-
Base-mediated reactions : Basic conditions facilitate deprotonation and subsequent nucleophilic attack.
Polymerization Behavior
N-(tert-Butyl)aziridine-1-carboxamide demonstrates controlled ring-opening polymerization (CROP) characteristics:
This behavior contrasts with less substituted aziridines (e.g., N-ethylaziridine: kp/kt = 6) , highlighting the role of steric bulk in controlling polymerization .
Scaffold Generation via Ring Contraction
In a reported methodology , the compound undergoes ring-opening with nucleophiles like methanol or benzoic acid to form sp³-enriched bicyclic structures. Example products include:
-
tert-Butyl 6-methyl-3,7-diazabicyclo[4.1.0]heptane-3-carboxylate
-
1H NMR: δ 3.70 (dd, 13.9 Hz), 3.38–3.27 (m)
-
HRMS: [M+H]+ = 213.1603 (calcd 213.1598)
-
-
tert-Butyl 6-benzoyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate
-
13C NMR: δ 174.8 (C=O), 153.3 (ester carbonyl)
-
Reaction conditions :
Scientific Research Applications
Synthetic Applications
1.1 Organic Synthesis
N-(tert-Butyl)aziridine-1-carboxamide serves as a key intermediate in the synthesis of various biologically active compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Aziridination Reactions : The aziridine ring can be opened under nucleophilic conditions, allowing for the incorporation of various substituents that can lead to more complex molecules. This is particularly useful in synthesizing chiral compounds and pharmaceuticals .
- Chiral Auxiliary : The compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. This is significant in the development of drugs where chirality plays a crucial role in biological activity .
1.2 Polymer Chemistry
This compound has been explored for its potential in polymerization processes:
- Anionic Ring-Opening Polymerization (AROP) : The compound can undergo AROP to form polysulfonyllaziridines, which are valuable for creating new materials with specific properties. The tert-butyloxycarbonyl (Boc) group enhances its reactivity and stability during polymerization .
Biological Applications
2.1 Antimicrobial Activity
Research has demonstrated that aziridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains:
- Antibacterial Efficacy : In vitro studies have shown that certain derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from this aziridine have been reported to outperform traditional antibiotics .
2.2 Anticancer Properties
The cytotoxic effects of aziridine-containing compounds have also been investigated:
- Cytotoxicity Studies : Compounds derived from this compound have shown promising results in cytotoxicity assays against various cancer cell lines, suggesting potential applications in cancer therapeutics .
Case Studies
Mechanism of Action
The mechanism of action of N-(tert-Butyl)aziridine-1-carboxamide involves its ability to undergo nucleophilic ring-opening reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including the synthesis of amine derivatives and other nitrogen-containing compounds . The compound’s biological activity is attributed to its ability to interact with and inhibit specific enzymes and proteins, such as protein disulfide isomerases, which play a role in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(tert-Butyl)aziridine-1-carboxamide with structurally related tert-butyl carboxamide derivatives, emphasizing key differences in structure, synthesis, and applications:
Key Comparative Insights:
Structural Reactivity: The aziridine derivative’s three-membered ring confers higher reactivity compared to the six-membered piperidine or fused isoquinoline systems. This makes it prone to ring-opening reactions, useful in alkylation processes . The pyrazolyl imine exhibits stability due to conjugation between the imine and pyrazole rings, enabling its use as a synthetic template .
Synthetic Complexity :
- The piperidine derivative requires harsh reagents (e.g., NaH, methyl iodide) and Boc protection, contrasting with the room-temperature synthesis of the pyrazolyl imine .
- Aziridine synthesis likely demands specialized conditions to manage ring strain and prevent undesired polymerization.
Applications :
- Medicinal Chemistry : Piperidine and pyrazole derivatives are established in antibiotic and drug frameworks, while aziridines may serve as cytotoxic agents or prodrugs .
- Materials Science : The tert-butyl group in all compounds enhances solubility and processability, critical for polymer and antioxidant formulations .
Spectroscopic Characterization :
- Piperidine and pyrazole derivatives are well-characterized via NMR and X-ray crystallography , whereas aziridine analogs would require similar rigorous analysis to confirm geometry and reactivity.
Biological Activity
N-(tert-Butyl)aziridine-1-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound is characterized by a highly strained aziridine ring, which makes it reactive towards nucleophiles. The compound can be synthesized through various methods, primarily involving the reaction of tert-butyl carbamate with aziridine under basic conditions. This method allows for the formation of the aziridine ring while protecting the nitrogen atom, facilitating further chemical transformations.
Synthetic Routes
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Reaction with tert-butyl carbamate | 70-90 | Basic conditions |
| Nucleophilic ring-opening reactions | Variable | Depends on nucleophile used |
The biological activity of this compound largely stems from its ability to undergo nucleophilic ring-opening reactions. The strain in the aziridine ring allows for reactions with various nucleophiles, leading to the formation of diverse products, including substituted amines and carboxylic acids. This reactivity is crucial in its applications as a building block in organic synthesis and potential therapeutic agents .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of aziridine derivatives, including this compound. Research indicates that certain aziridine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer cell survival .
Case Studies
- Antitumor Activity : A study evaluated the antiproliferative effects of several aziridine derivatives on human cancer cell lines. This compound was found to exhibit moderate cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use .
- Antimicrobial Evaluation : In another investigation, a series of aziridine-thiourea derivatives were tested for their antimicrobial activity. The results indicated that compounds similar to this compound showed promising antibacterial effects, outperforming conventional antibiotics in specific strains .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other aziridine derivatives:
| Compound | Activity Type | Notable Findings |
|---|---|---|
| Aziridine-2-carboxamide | Anticancer | Lower toxicity, effective against solid tumors |
| tert-Butyl aziridine-1-carboxylate | Polymer synthesis | Used as a building block for complex molecules |
| Cyanoaziridines | Antitumor | Showed selective reactivity with thiols |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(tert-Butyl)aziridine-1-carboxamide, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic ring-opening of aziridine derivatives using tert-butyl isocyanate under anhydrous conditions. Evidence from tert-butyl piperazine-carboxylate syntheses (e.g., General Procedure A in ) suggests using catalysts like iodine (as in ) or Lewis acids to activate the aziridine ring. Yield optimization often requires inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and stoichiometric adjustments (1.2–1.5 equiv of tert-butyl reagents). Purification via column chromatography with hexanes/EtOAC (+0.25% Et₃N) is recommended to prevent decomposition .
Q. How can chromatographic and spectroscopic methods validate the purity of this compound?
- GC/MS : Analyze volatile impurities (e.g., residual solvents like tert-butanol) with a DB-5MS column and He carrier gas .
- HPLC : Use a C18 column with UV detection (λ = 210–230 nm) to quantify carboxamide content.
- NMR : Confirm structure via ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include tert-butyl protons at δ 1.2–1.4 ppm and aziridine ring protons as ABX systems (δ 2.5–3.5 ppm) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Ring-opening byproducts : Aziridine rings may react with moisture or excess nucleophiles. Use molecular sieves or anhydrous MgSO₄ during synthesis .
- Oligomerization : Observed in tert-butyl carbamates; suppress via slow reagent addition and low temperatures (0–5°C) .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group affect the reactivity of this compound in ring-opening reactions?
- The tert-butyl group reduces nucleophilic attack at the adjacent nitrogen due to steric shielding. Kinetic studies (e.g., in ) show slower reaction rates compared to non-substituted analogs. Computational modeling (DFT) can predict regioselectivity in ring-opening with electrophiles like epoxides or alkyl halides .
Q. What crystallographic techniques resolve stereochemical ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction : As demonstrated for tert-butyl carbazate (), crystals grown via vapor diffusion (hexane/EtOAc) at 100 K provide <i>R</i> factors <0.05. Key metrics: C–C bond lengths (1.50–1.54 Å) and N–C–O angles (120–125°) confirm carboxamide geometry .
Q. How can conflicting NMR and MS data for aziridine-carboxamide derivatives be reconciled?
- Case study : Discrepancies between expected [M+H]⁺ peaks (MS) and NMR integrations may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR, −40°C to 80°C) and 2D NOESY can identify conformational isomers. For example, tert-butyl piperidine-carboxylates show coalescence temperatures near −20°C .
Methodological Challenges
Q. What strategies improve reproducibility in multi-step syntheses of this compound analogs?
- Automated synthesis platforms : Integrated systems (e.g., in ) enable precise control of reaction parameters (time, temperature, stoichiometry). Use of Si-Trisamine scavengers reduces purification variability .
- Batch consistency : Standardize starting materials (e.g., tert-butyl reagents with >99% purity) and monitor reaction progress via inline IR (C=O stretch at 1680–1720 cm⁻¹) .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to model carboxamide interactions. The tert-butyl group often occupies hydrophobic pockets, while the aziridine ring may form covalent adducts with catalytic cysteine residues .
- ADMET prediction : SwissADME calculates logP (~2.5) and PSA (~50 Ų), indicating moderate blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
